O-2-Propynylhydroxylamine hydrochloride
Overview
Description
O-2-Propynylhydroxylamine hydrochloride is a derivative of hydroxylamine, which is a compound of interest in various synthetic applications. While the provided papers do not directly discuss O-2-Propynylhydroxylamine hydrochloride, they do provide insights into the chemistry of related hydroxylamine derivatives and their use in synthesis.
Synthesis Analysis
The synthesis of hydroxylamine derivatives is a topic of interest due to their utility in various chemical reactions. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described as an efficient two-step process, which is then used in the N-amination/benzoylation of substituted pyridines . Similarly, propargylic alcohols have been transformed into α,β-unsaturated amides and alkenyl nitriles using hydroxylamine hydrochloride under neutral conditions, showcasing the versatility of hydroxylamine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can be inferred from their reactivity and the products they form. For example, O-(diphenylphosphinyl)hydroxylamine is formed when hydroxylamine reacts with diphenylphosphinic chloride, and its structure is deduced from its chemical reactions, such as condensation with acetone to give phosphinylacetone oximes . This indicates that the molecular structure of hydroxylamine derivatives is crucial for their reactivity and the formation of various products.
Chemical Reactions Analysis
Hydroxylamine derivatives participate in a variety of chemical reactions. They have been used as electrophilic aminating agents facilitating stereo- and regioselective bond-forming reactions without expensive metal catalysts . O-(2,4-Dinitrophenyl)hydroxylamine, for example, has been used to specifically incorporate an amine group into an active site of D-amino acid oxidase, indicating its potential in targeted chemical modifications . Additionally, O-propargylic hydroxylamines have been shown to undergo smooth 5-endo-dig cyclizations to yield 2,5-dihydroisoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives are closely related to their reactivity and applications in synthesis. The review of O-substituted hydroxylamine reagents highlights their potential as electrophilic aminating agents due to their ability to form various types of bonds . The specific modification of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine also sheds light on the reactivity of these compounds under physiological conditions . The Lewis acid-mediated tandem reaction of propargylic alcohols with hydroxylamine hydrochloride further demonstrates the chemical properties of these reagents in the formation of unsaturated amides and nitriles .
Scientific Research Applications
Chemical Analysis and Determination
O-2-Propynylhydroxylamine hydrochloride, along with its derivatives, has been extensively utilized in chemical analyses. For instance, O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) is employed in the determination of carbonyl-containing compounds. This has seen applications in analyzing various substances in water, blood, urine, air, and even clothing. PFBHA's versatility in determining diverse compounds like thromboxane B2, prostaglandins, amygdalin, and other aldehydes, ketones, and acids highlights its importance in chemical analysis (Cancilla & Que Hee, 1992).
Interaction with Other Compounds
In the field of inorganic chemistry, O-2-Propynylhydroxylamine hydrochloride derivatives have been studied for their interactions with other chemical species. For example, the interaction of chromium(III) with a N,N'-disubstituted hydroxylamine-(diamido) ligand was explored. This study involved hydroxylamine hydrochloride reacting with prop-2-enamide, leading to insights into the formation of complexes and their potential applications (Tziouris et al., 2014).
Synthesis Applications
In synthetic chemistry, O-2-Propynylhydroxylamine hydrochloride and its derivatives are useful for creating various compounds. For instance, the synthesis of O-alkylhydroxamic acids from O-alkylhydroxylamine hydrochlorides demonstrated an efficient, eco-friendly method for producing these derivatives, highlighting its significance in green chemistry (Kim et al., 2005).
Atmospheric and Environmental Studies
The application of O-2-Propynylhydroxylamine hydrochloride derivatives in atmospheric and environmental chemistry is notable. The study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan and its derivatives employed O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride. This work has implications for understanding environmental processes and pollutant formation (Alvarez et al., 2009).
properties
IUPAC Name |
O-prop-2-ynylhydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c1-2-3-5-4;/h1H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFBXYRCGUITCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542379 | |
Record name | O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-2-Propynylhydroxylamine hydrochloride | |
CAS RN |
21663-79-6 | |
Record name | Hydroxylamine, O-2-propynyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21663-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21663-79-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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